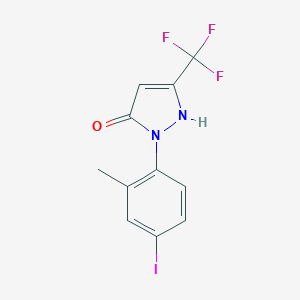
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as ITM or TFP, is a chemical compound with potential applications in scientific research. This pyrazolone derivative has been synthesized and studied for its biological and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for drug development. Additionally, 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been used as a fluorescent probe for imaging and detection of reactive oxygen species in cells.
Wirkmechanismus
The exact mechanism of action of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to act as a modulator of the GABAergic system in the brain. It has been shown to enhance GABA-mediated inhibition, leading to its anticonvulsant and anxiolytic effects. 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
Biochemical and Physiological Effects
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have a range of biochemical and physiological effects, including reducing pain sensitivity in animal models, reducing inflammation in vitro and in vivo, and reducing seizure activity in animal models of epilepsy. Additionally, 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in lab experiments include its high purity, ease of synthesis, and versatile applications in various research fields. However, its limitations include its potential toxicity and lack of long-term safety data, as well as the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol research include further studies on its potential as a drug candidate for various diseases, including epilepsy, chronic pain, and inflammation. Additionally, research on the long-term safety and potential side effects of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is needed to fully understand its therapeutic potential. Furthermore, the development of new synthetic methods and modifications of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a promising compound with potential applications in various scientific fields. Its synthesis method has been optimized, and it has been studied for its biological and physiological effects, mechanism of action, and potential as a drug candidate. While further research is needed to fully understand its therapeutic potential and safety profile, 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol remains a valuable tool for scientific research.
Synthesemethoden
The synthesis of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction between 4-iodo-2-methylphenol and 3-(trifluoromethyl)pyrazole-5-carboxylic acid, followed by cyclization to form the pyrazolone ring. This method has been optimized and improved upon by various research groups, resulting in high yields and purity of 1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Eigenschaften
Produktname |
1-(4-iodo-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol |
|---|---|
Molekularformel |
C11H8F3IN2O |
Molekulargewicht |
368.09 g/mol |
IUPAC-Name |
2-(4-iodo-2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H8F3IN2O/c1-6-4-7(15)2-3-8(6)17-10(18)5-9(16-17)11(12,13)14/h2-5,16H,1H3 |
InChI-Schlüssel |
RDXDIPPVTHMTNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C=C(N2)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)
![N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301660.png)
![N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301662.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301664.png)
![N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301665.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301666.png)
![N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301668.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B301670.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301671.png)
![2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301675.png)
![2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301676.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301678.png)
![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301680.png)